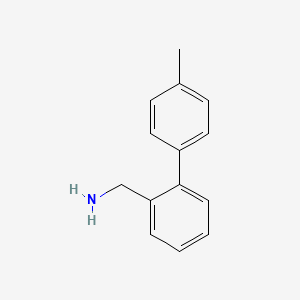

4'-Methyl-biphenyl-2-methanamine

Description

Significance of Biphenyl (B1667301) Motifs in Synthetic Design

The biphenyl scaffold is a privileged structure in synthetic chemistry due to its versatility and presence in a multitude of functional molecules. lookchem.com The ability to introduce functional groups at different positions on the two aromatic rings allows for the fine-tuning of a molecule's spatial arrangement and physical properties. lookchem.com This adaptability is crucial in the design of new materials and therapeutic agents.

One of the most significant aspects of substituted biphenyls is the phenomenon of atropisomerism. libretexts.org When bulky substituents are present in the ortho positions of the biphenyl core, rotation around the central carbon-carbon single bond is restricted. libretexts.org This restricted rotation can lead to the existence of stable, non-superimposable mirror-image isomers known as atropisomers. libretexts.orgstackexchange.com This form of chirality, which is not dependent on a stereocenter, is a key feature in the design of asymmetric catalysts and chiral ligands, such as BINAP, which are instrumental in stereoselective synthesis. libretexts.org

The biphenyl motif is also a common feature in various pharmaceuticals. wikipedia.orgontosight.ai For instance, it is a key component in the structure of several drugs, including the antihypertensive agent telmisartan (B1682998) and the non-steroidal anti-inflammatory drug diflunisal. wikipedia.org The planar nature of the biphenyl group allows for π-π stacking interactions, which can be crucial for binding to biological targets like enzymes and G-protein coupled receptors. ontosight.ai Furthermore, the synthesis of substituted biphenyls is well-established, with methods like the Suzuki-Miyaura and Ullmann couplings providing efficient routes to these complex molecules. wikipedia.org

Overview of the Chemical Compound 4'-Methyl-biphenyl-2-methanamine within Biphenyl Chemistry

This compound is a specific example of a substituted biphenyl. Its structure consists of a biphenyl core with a methyl group at the 4'-position of one phenyl ring and a methanamine (aminomethyl) group at the 2-position of the other. The presence of these substituents at different positions on the biphenyl framework makes it an interesting subject for chemical research.

The structural features of this compound suggest its potential utility as a building block in the synthesis of more complex molecules. The primary amine group is a versatile functional handle that can participate in a wide array of chemical transformations. wikipedia.org For example, it can act as a nucleophile in reactions to form amides, imines, and other nitrogen-containing compounds. wikipedia.org The methyl group, while less reactive, influences the electronic properties and steric environment of the molecule.

The relative positioning of the substituents in this compound is of particular interest. The methanamine group is located at an ortho-position, which can influence the rotational barrier around the biphenyl C-C bond, potentially leading to atropisomeric forms depending on the reaction conditions and the nature of any further modifications.

Research Findings and Compound Data

While specific, in-depth research articles focusing solely on this compound are not abundant in the public domain, its constituent parts and related structures have been subjects of investigation. For instance, the synthesis of various 4-methyl-biphenyl derivatives is a topic of interest, particularly as intermediates for pharmaceuticals. google.com Similarly, the synthesis and properties of other aminomethyl-substituted biphenyls have been explored.

Below are interactive data tables summarizing key information for this compound and related compounds, based on available chemical database information.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | Not Available | C14H15N | 197.28 |

| (4'-Methyl-[1,1'-biphenyl]-4-yl)methanamine | 389602-70-4 | C14H15N | 197.27 nih.gov |

| 4-Methylbiphenyl-2-amine | 54147-94-3 | C13H13N | 183.25 |

| Methyl((4-phenylphenyl)methyl)amine | Not Available | C14H15N | 197.27 nih.gov |

Table 2: Spectroscopic and Other Research Data

| Compound Name | Key Research Findings/Data |

| This compound | Specific spectroscopic data is not readily available in public literature. |

| (4'-Methyl-[1,1'-biphenyl]-4-yl)methanamine | IUPAC Name: [4-(4-methylphenyl)phenyl]methanamine. nih.gov |

| 4-Methylbiphenyl-2-amine | Used as a chemical intermediate. chemicalbook.com |

| Methyl((4-phenylphenyl)methyl)amine | Also known as N-Methyl-4-phenylbenzylamine. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

[2-(4-methylphenyl)phenyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-11-6-8-12(9-7-11)14-5-3-2-4-13(14)10-15/h2-9H,10,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTGPVYQALBYBKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=CC=C2CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methyl Biphenyl 2 Methanamine and Its Analogues

Transition-Metal Catalyzed Cross-Coupling Reactions

The formation of a C(sp²)–C(sp²) bond between two aromatic rings is a cornerstone of modern synthetic chemistry, with applications ranging from pharmaceuticals to materials science. nih.gov The development of catalytic cycles involving transition metals, primarily palladium and nickel, has revolutionized the synthesis of biaryl compounds like 4'-Methyl-biphenyl-2-methanamine. These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki-Miyaura Cross-Coupling Strategies for Biphenyl (B1667301) Scaffold Construction

The Suzuki-Miyaura coupling is one of the most widely used methods for C-C bond formation due to its mild reaction conditions, the commercial availability and stability of its reagents, and the low toxicity of its boron-containing byproducts. nih.gov The reaction involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide or triflate. nih.govnih.gov

For the synthesis of the 4'-methyl-biphenyl scaffold, this strategy would typically involve the reaction of a (2-(aminomethyl)phenyl)boronic acid derivative with 4-bromotoluene or, conversely, the coupling of a 2-bromobenzylamine derivative with p-tolylboronic acid. The amine functionality often requires a protecting group to prevent side reactions during the coupling step. uliege.be The synthesis of 2-cyano-4'-methylbiphenyl (B41195), a direct precursor to the target compound, has been successfully achieved using Suzuki-Miyaura coupling. researchgate.net The reaction is catalyzed by a palladium source, such as Pd(OAc)₂, Pd(PPh₃)₄, or Pd/C, and requires a base (e.g., K₂CO₃, Cs₂CO₃) to facilitate the transmetalation step. uliege.begre.ac.ukrsc.org

Table 1: Example Suzuki-Miyaura Reaction Conditions for Biphenyl Synthesis

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield |

| 4-bromo-2,6-dimethylaniline | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene (B28343) | 85% uliege.be |

| 2-bromobenzonitrile | 4-methylphenylboronic acid | Pd/C | Na₂CO₃ | Water Extract of Suaeda salsa (WES) | High researchgate.net |

| Aryl Chlorides | Arylboronic acids | Pd(OH)₂ | K₃PO₄ | Ethanol/Water | Good nih.gov |

| o-bromoanilines | Various boronic esters | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | Good to Excellent nih.gov |

Kumada Cross-Coupling Approaches for Biaryl Synthesis

The Kumada-Tamao-Corriu coupling, reported independently by the groups of Kumada and Corriu in 1972, was one of the first transition-metal catalyzed cross-coupling reactions for forming C-C bonds. wikipedia.orgchem-station.com This reaction utilizes a Grignard reagent (organomagnesium halide) and an organic halide, typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org

The synthesis of 4'-methyl-biphenyl derivatives via Kumada coupling is well-documented. google.comgoogle.com The process involves reacting a p-tolylmagnesium halide with a halobenzene derivative, such as 2-bromobenzonitrile. google.comasianpubs.org Nickel catalysts, like NiCl₂(dppp), are often employed due to their lower cost compared to palladium. chem-station.com A key advantage of the Kumada coupling is the direct use of Grignard reagents, which are readily prepared. organic-chemistry.org However, the high reactivity of Grignard reagents limits the tolerance for certain functional groups (e.g., acidic protons) in the substrates. chem-station.com The reaction is typically carried out in ethereal solvents like tetrahydrofuran (THF) or diethyl ether. wikipedia.org

Table 2: Example Kumada Coupling Reaction Conditions

| Aryl Halide | Grignard Reagent | Catalyst | Solvent |

| o-bromobenzonitrile | p-tolylmagnesium chloride | PdCl₂/dppp | Tetrahydrofuran |

| o-chlorobenzonitrile | p-tolylmagnesium chloride | NiCl₂ | N-methyl pyrrolidone |

| Aryl Chlorides/Bromides | Arylmagnesium Bromide | NiCl₂(dpcp) | Tetrahydrofuran |

| Aryl Halides | Aryl Grignard Reagents | Palladium-Phosphinous Acid | Not Specified |

Stille Cross-Coupling Protocols and Mechanistic Pathways

The Stille reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction that joins an organotin compound (organostannane) with an sp²-hybridized organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org This method is known for its tolerance of a wide array of functional groups, as organostannanes are stable to air and moisture and are unreactive towards many functional groups that are incompatible with more reactive organometallics like Grignard or organolithium reagents. wikipedia.org

The catalytic cycle of the Stille reaction follows the typical sequence of oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Oxidative Addition: The Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) intermediate. libretexts.org

Transmetalation: The organostannane (R²-SnR₃) transfers its R² group to the palladium center, displacing the halide and forming a new Pd(II) complex. wikipedia.orglibretexts.org

Reductive Elimination: The two organic groups (R¹ and R²) are eliminated from the palladium complex, forming the desired C-C bond of the biaryl product (R¹-R²) and regenerating the Pd(0) catalyst. libretexts.org

This reaction can be used to synthesize highly substituted and sterically hindered biaryls. researchgate.net For the synthesis of the this compound core, one could couple an appropriately substituted arylstannane with an aryl halide. The primary drawback of the Stille coupling is the toxicity of the organotin compounds and the difficulty in removing tin-containing byproducts from the final product. organic-chemistry.org

Negishi Cross-Coupling Applications

The Negishi cross-coupling reaction involves the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex. organic-chemistry.org First reported in 1977, this method is highly versatile for the formation of C(sp²)–C(sp²) bonds and is known for its high functional group tolerance. organic-chemistry.org The lower electronegativity of zinc compared to lithium or magnesium makes organozinc reagents less reactive and therefore more compatible with functional groups like esters and nitriles. frontiersin.org

The synthesis of functionalized biaryls is a common application of the Negishi coupling. frontiersin.orgljmu.ac.uk The organozinc reagents can be prepared in situ from the corresponding organolithium or Grignard reagents, or directly from an organic halide. frontiersin.org Continuous flow methodologies have been developed that integrate the formation of the arylzinc reagent and the subsequent Negishi coupling, allowing for rapid and efficient synthesis. frontiersin.orgnih.gov This approach would be suitable for coupling a zinc derivative of toluene with a 2-substituted halobenzene (or vice-versa) to construct the 4'-methyl-biphenyl scaffold.

Table 3: Overview of Negishi Coupling Components

| Component | Description | Examples |

| Organometallic Reagent | Organozinc Halide (Ar-ZnX) | Phenylzinc chloride, Tolylzinc bromide |

| Electrophile | Aryl or Vinyl Halide/Triflate | 2-bromobenzonitrile, 4-iodotoluene |

| Catalyst | Palladium or Nickel complex | Pd(PPh₃)₄, PEPPSI-IPr, Ni(dppe)Cl₂ |

| Solvent | Aprotic solvents | THF, Dioxane, DMF |

Ullmann Coupling and Homocoupling Reaction Variants

The Ullmann reaction, first reported in 1901, is a classic method for synthesizing symmetrical biaryl compounds through the copper-promoted coupling of two molecules of an aryl halide. wikipedia.orgorganic-chemistry.org The traditional reaction requires high temperatures (often >200°C) and stoichiometric amounts of copper powder or copper bronze, which has limited its scope and led to inconsistent yields. wikipedia.org

Modern variations of the Ullmann reaction have significantly improved its utility. These "Ullmann-type" reactions use catalytic amounts of copper, often in conjunction with ligands, and proceed under much milder conditions. organic-chemistry.org These catalyzed reactions can also be used for the synthesis of unsymmetrical biaryls. The mechanism is believed to involve the formation of an organocopper intermediate. organic-chemistry.org While often replaced by palladium-catalyzed methods, the Ullmann coupling remains a viable option, particularly as copper is a more abundant and less expensive metal than palladium. wikipedia.orgmdpi.com The reaction is particularly effective for aryl halides that are activated by electron-withdrawing groups. wikipedia.org

Bennett-Turner Coupling Investigations

Information regarding a specific cross-coupling reaction referred to as the "Bennett-Turner Coupling" for the synthesis of biaryl compounds is not prominently featured in widely available chemical literature or databases. It is possible that this name refers to a niche or historical method, or it may be a less common designation for a variant of another named reaction. The primary, well-established methods for the synthesis of the this compound scaffold are the Suzuki, Kumada, Stille, Negishi, and Ullmann reactions previously described. researchgate.netresearchgate.net

Optimization of Catalytic Systems (e.g., Palladium, Nickel, Manganese Catalysts)

The synthesis of the 4'-methylbiphenyl core often relies on cross-coupling reactions, where the optimization of the catalytic system is crucial for achieving high yields and selectivity. Transition metals such as palladium, nickel, and manganese are commonly employed as catalysts in these transformations.

Palladium Catalysts: Palladium-based catalysts are widely used for the synthesis of biphenyl derivatives. For instance, the reaction of o-halobenzonitriles with p-tolylmagnesium halides can be catalyzed by palladium complexes to form 4'-methylbiphenyl-2-carbonitrile, a key intermediate. Catalysts like PdCl2/dppp (dppp = 1,3-bis(diphenylphosphino)propane) have been utilized, leading to yields of approximately 70% before crystallization. google.com However, a significant challenge with this method is the formation of 4,4'-dimethylbiphenyl as a byproduct. google.com Research has focused on optimizing reaction conditions to minimize this side reaction. For example, carrying out the reaction in a mixture of tetrahydrofuran and dimethoxyethane can help control the exothermic nature of the reaction and improve the product yield to 92-98%, with the 4,4'-dimethylbiphenyl byproduct being less than 3.5%. google.com

Nickel and Manganese Catalysts: Nickel and manganese catalysts offer a more cost-effective alternative to palladium for the synthesis of 4'-methylbiphenyl derivatives. Nickel(II) salts, such as nickel chloride or nickel acetylacetonate, have been shown to be effective catalysts for the cross-coupling of o-halobenzonitriles with p-tolylmagnesium halides. google.comgoogle.com Similarly, manganese salts can also catalyze this reaction. google.com The choice of catalyst can influence the reaction's efficiency and the formation of byproducts. For example, in the synthesis of 2-Cyano-4'-methylbiphenyl from o-chlorobenzonitrile and p-tolylmagnesium chloride, both Mn(II) and Ni(II) catalysts have been successfully employed in a mixed solvent system of THF and toluene. asianpubs.org

| Catalyst System | Reactants | Product | Yield | Byproduct | Reference |

| PdCl2/dppp | o-halobenzonitrile, p-tolylmagnesium halide | 4'-methylbiphenyl-2-carbonitrile | ~70% | 4,4'-dimethylbiphenyl | google.com |

| PdCl2/dppp in THF/dimethoxyethane | o-halobenzonitrile, p-tolylmagnesium halide | 4'-methylbiphenyl-2-carbonitrile | 92-98% | <3.5% 4,4'-dimethylbiphenyl | google.com |

| NiCl2 or Ni(acac)2 | o-halobenzonitrile, p-tolylmagnesium halide | 4'-methylbiphenyl-2-carbonitrile | - | 4,4'-dimethylbiphenyl | google.com |

| MnCl2 | o-chlorobenzonitrile, p-tolylmagnesium chloride | 2-Cyano-4'-methylbiphenyl | - | - | asianpubs.org |

Directed C-H Activation Methodologies in Biphenyl Synthesis

Directed C-H activation has emerged as a powerful tool for the synthesis of complex organic molecules, including biphenyl derivatives. This strategy involves the use of a directing group to guide a transition metal catalyst to a specific C-H bond, which is then cleaved and functionalized. While direct C-H activation for the synthesis of this compound is not extensively documented, related methodologies provide insights into its potential application.

For instance, ruthenium(II)-catalyzed C-H functionalization/annulation of primary benzylamines has been developed for the synthesis of isoquinolines. organic-chemistry.org In this process, the free amine acts as a directing group, guiding the ruthenium catalyst to activate a C-H bond on the aromatic ring. organic-chemistry.org This type of strategy could potentially be adapted for the synthesis of biphenyl systems by using appropriately substituted starting materials.

The development of metal-free catalytic strategies for lignin coupling reactions to produce lignin-derived biphenyl dimers also highlights the potential of C-H activation. rsc.org This approach utilizes DDQ-mediated inverse oxidative aldol condensation followed by radical coupling pathways. rsc.org Such innovative methods could pave the way for more sustainable and efficient syntheses of biphenyl compounds.

Electrophilic Aromatic Substitution Reactions on Biphenyl Systems

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. wikipedia.org In the context of biphenyl systems, the existing phenyl group influences the position of the incoming electrophile.

Friedel-Crafts reactions are a cornerstone of EAS for introducing alkyl and acyl groups onto aromatic rings. wikipedia.org In the case of biphenyl, these reactions typically lead to substitution at the para-position. elsevierpure.com

Friedel-Crafts Acylation: The acylation of biphenyl with acyl halides or acid anhydrides in the presence of a Lewis acid catalyst, such as aluminum chloride, yields p-substituted products. elsevierpure.comsapub.org For example, the acylation of biphenyl with acetyl chloride and aluminum chloride produces 4-acetylbiphenyl. chegg.com This reaction is a key step in the synthesis of various biphenyl derivatives. The use of 4-dimethylaminopyridine as a catalyst in the Friedel-Crafts acylation of biphenyl with acetic anhydride has been shown to produce high-purity 4-acetylbiphenyl with fewer by-products. google.com

Friedel-Crafts Alkylation: The alkylation of 4-methylbiphenyl (B165694) with methanol over modified HZSM-5 catalysts has been studied for the synthesis of 4,4'-dimethylbiphenyl. researchgate.netpsu.edu The selectivity towards the desired product can be significantly improved by modifying the catalyst, for instance, with MgO. researchgate.netpsu.edu

| Reaction | Reactants | Catalyst | Product | Key Findings | Reference |

| Friedel-Crafts Acylation | Biphenyl, Acetyl chloride | AlCl3 | 4-Acetylbiphenyl | Standard method for p-acylation. | chegg.com |

| Friedel-Crafts Acylation | Biphenyl, Acetic anhydride | 4-dimethylaminopyridine | High-purity 4-acetylbiphenyl | Improved purity and reduced by-products. | google.com |

| Friedel-Crafts Alkylation | 4-Methylbiphenyl, Methanol | MgO modified HZSM-5 | 4,4'-Dimethylbiphenyl | Increased selectivity towards the desired product. | researchgate.netpsu.edu |

Halogenation of biphenyl introduces a halogen atom onto the aromatic ring, which can then be used in subsequent cross-coupling reactions to build more complex molecules. The position of halogenation is influenced by the directing effects of the existing substituent. For biphenyl itself, electrophilic bromination tends to occur at the para position. youtube.com

Chloromethylation introduces a chloromethyl group (-CH2Cl) onto the aromatic ring. This reaction is typically carried out using formaldehyde and hydrogen chloride, often in the presence of a Lewis acid catalyst. The chloromethylation of biphenyl can be catalyzed by Group 3 and 4 metal triflates, such as Sc(OTf)3 and Yb(OTf)3. researchgate.net This reaction yields a mixture of 4-chloromethylbiphenyl, 2-chloromethylbiphenyl, and bis(chloromethyl)biphenyls. researchgate.net

The proposed mechanism involves the formation of a chloromethyl carbocation-acid complex from formaldehyde and a strong acid. researchgate.net This complex then acts as the electrophile, attacking the biphenyl ring at the ortho and para positions. researchgate.net The use of novel solvent systems and catalysts can improve the yield and purity of the desired chloromethylated biphenyl product. google.com

Reductive Amination Protocols for Methanamine Moiety Introduction

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.org This reaction involves the initial formation of an imine or enamine intermediate from the reaction of a carbonyl compound with an amine, followed by reduction to the corresponding amine. wikipedia.orgresearchgate.net This method is particularly useful for introducing the methanamine moiety onto a pre-formed biphenyl scaffold.

The process typically involves reacting a biphenyl aldehyde or ketone with ammonia or an ammonia equivalent, followed by reduction. A variety of reducing agents can be employed, with common choices including sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (NaBH(OAc)3). masterorganicchemistry.comorganic-chemistry.org The choice of reducing agent can be critical for the success of the reaction, as some are more selective for reducing the imine intermediate in the presence of the starting carbonyl group. masterorganicchemistry.com

Direct reductive amination, where the carbonyl compound, amine, and reducing agent are all combined in a single pot, is an efficient approach that avoids the isolation of the imine intermediate. wikipedia.org This one-pot procedure is often preferred for its simplicity and improved atom economy. The reaction can be catalyzed by various systems, including transition metal complexes. wikipedia.org

| Reducing Agent | Key Features | Reference |

| Sodium borohydride (NaBH4) | Common and cost-effective reducing agent. | masterorganicchemistry.com |

| Sodium cyanoborohydride (NaBH3CN) | Selectively reduces imines in the presence of aldehydes and ketones. | masterorganicchemistry.com |

| Sodium triacetoxyborohydride (NaBH(OAc)3) | A milder and often more selective reducing agent. | masterorganicchemistry.com |

Functional Group Interconversions and Derivatization Routes

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. ub.eduorganic-chemistry.orgvanderbilt.edu In the context of this compound synthesis, FGIs are pivotal for introducing the essential methanamine moiety and for creating diverse analogues through derivatization.

Key interconversion strategies often begin with a biphenyl scaffold bearing a precursor functional group at the 2-position. Common precursors include nitriles, aldehydes, or carboxylic acids, which can be readily transformed into the desired aminomethyl group.

Reduction of Nitriles: The reduction of a 2-cyano-4'-methylbiphenyl precursor is a direct and efficient route to this compound. This transformation can be achieved using various reducing agents. vanderbilt.edu

| Precursor Functional Group | Reagents and Conditions | Product Functional Group |

| Nitrile (-CN) | LiAlH₄ in THF; H₂, Raney Ni | Methanamine (-CH₂NH₂) |

| Aldehyde (-CHO) | NH₃, H₂, Raney Ni (Reductive Amination) | Methanamine (-CH₂NH₂) |

| Carboxylic Acid (-COOH) | SOCl₂, then NH₃, then LiAlH₄ | Methanamine (-CH₂NH₂) |

Derivatization Routes:

Once the primary amine is in place, further derivatization can lead to a wide array of analogues. Standard reactions involving primary amines can be employed to introduce various substituents, thereby modulating the compound's physicochemical properties.

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones can introduce alkyl groups on the nitrogen atom.

N-Acylation: Treatment with acyl chlorides or anhydrides yields the corresponding amides.

N-Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides.

These derivatization pathways are essential for structure-activity relationship (SAR) studies in drug discovery.

Strategic Approaches for Regioselective Synthesis

The regioselective construction of the 2,4'-disubstituted biphenyl core is a critical challenge in the synthesis of this compound. The control of regiochemistry ensures that the methyl and aminomethyl groups are positioned correctly on the biphenyl scaffold. Cross-coupling reactions are the most powerful tools for achieving this.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide is one of the most versatile methods for forming C-C bonds between aryl rings. To achieve the desired 2,4'-substitution pattern, two main retrosynthetic disconnections are possible:

Route A: Coupling of a 2-(functional group precursor)-phenylboronic acid with a 4-halotoluene.

Route B: Coupling of a 4-methylphenylboronic acid with a 2-(functional group precursor)-halobenzene.

The choice of route often depends on the availability and stability of the starting materials. The functional group precursor (e.g., -CN, -CHO) is typically carried through the coupling reaction and then converted to the methanamine in a subsequent step.

| Coupling Partner 1 | Coupling Partner 2 | Catalyst/Ligand System | Resulting Biphenyl Core |

| 2-Formylphenylboronic acid | 4-Bromotoluene | Pd(PPh₃)₄, Na₂CO₃ | 4'-Methyl-biphenyl-2-carbaldehyde |

| 4-Methylphenylboronic acid | 2-Bromobenzonitrile | Pd(OAc)₂, SPhos, K₃PO₄ | 4'-Methyl-biphenyl-2-carbonitrile |

Advanced and Emerging Synthetic Techniques

Recent advances in synthetic methodology have provided new and powerful tools for the synthesis of complex organic molecules like this compound and its analogues.

Modern C-H activation and functionalization strategies offer a more atom-economical approach to biphenyl synthesis and modification, avoiding the need for pre-functionalized starting materials. nih.gov While direct C-H amination is challenging, C-H activation can be used to install other functional groups that can then be converted to the desired methanamine. For instance, a nitrile-directed meta-C–H olefination of a biphenyl compound has been reported, showcasing the potential for remote C-H functionalization. nih.gov

Directed ortho Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. uwindsor.cabaranlab.orgresearchgate.net A directing metalation group (DMG) on one of the phenyl rings can direct a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position, creating a nucleophilic site for reaction with an electrophile. uwindsor.cabaranlab.orgresearchgate.netresearchgate.netharvard.edu

For the synthesis of this compound analogues, a DMG on one ring could facilitate the introduction of a functional group precursor at the 2-position. For example, starting with a 4-methylbiphenyl bearing a DMG such as an amide or an oxazoline at a suitable position, DoM could be used to introduce a cyano or formyl group at the desired ortho position.

| Directing Group | Base | Electrophile | Resulting Functional Group |

| -CONEt₂ | s-BuLi/TMEDA | DMF | -CHO |

| Oxazoline | n-BuLi | TosCN | -CN |

Solid-phase synthesis (SPS) offers significant advantages for the rapid generation of libraries of analogues for high-throughput screening. nih.govdtu.dkchimia.chresearchgate.net In the context of this compound, a biphenyl scaffold could be attached to a solid support, allowing for iterative chemical modifications. nih.govchimia.chresearchgate.net

A potential solid-phase strategy could involve:

Attachment of a suitably functionalized biphenyl precursor to a resin.

Execution of the key synthetic steps on the solid support, such as the introduction and conversion of the functional group at the 2-position.

Derivatization of the methanamine group with a diverse set of building blocks.

Cleavage from the resin to release the final products.

This approach allows for the efficient purification of intermediates by simple filtration and washing, and it is amenable to automation. dtu.dk

High-Pressure Synthesis: The application of high pressure can accelerate reaction rates, improve yields, and influence regioselectivity in certain organic reactions. researchgate.netmpg.de While specific applications to the synthesis of this compound are not widely reported, high-pressure conditions could potentially enhance the efficiency of sterically hindered cross-coupling reactions or cycloadditions used to construct the biphenyl core.

Microwave-Assisted Synthesis: Microwave irradiation has become a valuable tool in organic synthesis for its ability to dramatically reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. mdpi.comnih.govmdpi.comnih.govresearchgate.net The synthesis of biphenyl derivatives via Suzuki-Miyaura coupling is frequently accelerated under microwave conditions. This technique is particularly beneficial for high-throughput synthesis and the rapid optimization of reaction conditions.

| Reaction Type | Conventional Heating Time | Microwave Heating Time | Yield Improvement |

| Suzuki-Miyaura Coupling | Several hours to days | Minutes | Often significant |

| SNAr Reactions | Prolonged reaction times | Few minutes | Moderate to excellent yields |

Mechanistic Organic Chemistry and Reaction Pathway Elucidation

Detailed Reaction Mechanisms of Carbon-Carbon Bond Formation

The creation of the pivotal carbon-carbon bond in 4'-Methyl-biphenyl-2-methanamine is most effectively accomplished via cross-coupling chemistry. The Suzuki-Miyaura coupling, a powerful and versatile method, stands out for its efficiency and functional group tolerance. mdpi.com This reaction involves the coupling of an aryl halide with an organoboron species, catalyzed by a palladium complex. libretexts.org

Oxidative Addition, Transmetalation, and Reductive Elimination in Cross-Coupling Cycles

The catalytic cycle of the Suzuki-Miyaura reaction for synthesizing this compound, by coupling a suitably protected 2-halobenzylamine derivative with 4-tolylboronic acid, can be dissected into three fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: This is often the rate-determining step of the entire catalytic cycle. libretexts.orgchemcompute.org It begins with the active Pd(0) catalyst, which is typically stabilized by phosphine (B1218219) ligands. This complex reacts with the aryl halide (e.g., a protected 2-bromobenzylamine), inserting itself into the carbon-halogen bond. This process results in the oxidation of the palladium center from Pd(0) to Pd(II) and the formation of a new organopalladium(II) complex. chemcompute.orglibretexts.org The reactivity of the aryl halide is a critical factor, with the bond strength influencing the reaction rate in the order of I > Br > Cl. mdpi.comlibretexts.org The electron-rich and sterically bulky nature of the phosphine ligands can enhance the rate of this step. uwindsor.ca

Transmetalation: Following oxidative addition, the organopalladium(II) complex undergoes transmetalation. In this step, the organic group from the organoboron reagent (the 4-tolyl group from 4-tolylboronic acid) is transferred to the palladium center, displacing the halide. This process requires the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species. chemcompute.orgchemrxiv.org The resulting diorganopalladium(II) complex now holds both organic fragments required for the final product.

Reductive Elimination: This is the final step in the catalytic cycle. The two organic ligands on the palladium(II) center couple, forming the new carbon-carbon bond of the 4'-methylbiphenyl core. libretexts.org This process simultaneously reduces the palladium center from Pd(II) back to its active Pd(0) state, allowing it to re-enter the catalytic cycle. youtube.com For reductive elimination to occur, the two organic groups must be positioned cis to each other on the palladium complex. libretexts.org

The general catalytic cycle is depicted below:

Figure 1: Simplified Catalytic Cycle for Suzuki-Miyaura Cross-CouplingWhere Ar-X is the protected 2-halobenzylamine, Ar'B(OH)2 is 4-tolylboronic acid, and L represents the ligands.

Electrophilic Substitution Mechanisms

While cross-coupling reactions are the predominant method for synthesizing biphenyls like this compound, classical electrophilic substitution reactions, such as the Friedel-Crafts reaction, are generally not suitable for directly coupling two aryl rings in this manner due to challenges in controlling regioselectivity and preventing polyalkylation. However, electrophilic substitution mechanisms are relevant in the synthesis of the starting materials themselves.

Kinetic Studies and Rate Constant Determination

Kinetic studies are crucial for understanding the factors that influence the rate of formation of this compound and for optimizing reaction conditions.

Pseudo First-Order and Second-Order Kinetics

The kinetics of palladium-catalyzed cross-coupling reactions can be complex. However, under certain conditions, they can be simplified. For instance, if the concentration of one reactant (like the boronic acid) is kept in large excess compared to the other (the aryl halide), the reaction can be treated as having pseudo-first-order kinetics with respect to the limiting reactant. This allows for a more straightforward determination of the rate constant.

In a more general sense, the rate-determining oxidative addition step often exhibits second-order kinetics, being first-order in both the palladium(0) catalyst and the aryl halide. nih.gov However, some studies have revealed more intricate kinetic profiles where the organozinc reagent (in Negishi coupling, a related reaction) also participates in the rate-determining step, indicating a more complex mechanism than a simple bimolecular reaction. nih.gov

Kinetic Isotope Effect Analysis

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining which bonds are broken or formed in the rate-determining step. By replacing an atom with its heavier isotope (e.g., ¹²C with ¹³C) at a specific position in a reactant, scientists can measure the effect on the reaction rate.

In the context of the Suzuki-Miyaura reaction, ¹³C KIE studies have been instrumental in providing detailed insights into the catalytic mechanism. chemrxiv.org For example, such studies have helped to establish that for aryl bromides, oxidative addition occurs to a monoligated palladium complex, Pd(PPh₃), under typical catalytic conditions. chemrxiv.org This level of detail is critical for accurately modeling the reaction pathway and for designing more efficient catalysts.

Catalytic Cycle Analysis and Catalyst Deactivation Pathways

The efficiency of the synthesis of this compound is highly dependent on the stability and activity of the palladium catalyst throughout the reaction.

Another deactivation pathway can involve the degradation of the ligands themselves. For example, in some systems, an intramolecular C-H insertion of the palladium into the ligand can occur, forming a stable, off-cycle palladacycle that is catalytically inactive. acs.org Additionally, product inhibition, where the biphenyl (B1667301) product coordinates to the palladium center, can sometimes sequester the catalyst and slow down the reaction. acs.org In some cases, halide ions from additives like LiBr can counteract the formation of less active catalyst species, thereby restoring catalytic activity. nih.gov

Understanding these deactivation pathways is essential for developing robust catalytic systems that provide high yields of the desired product, this compound, by minimizing the loss of active catalyst.

Investigation of Reaction Intermediates

The elucidation of reaction pathways and the characterization of transient species are fundamental to understanding and optimizing synthetic methodologies. For the formation of this compound, while direct studies on its reaction intermediates are not documented, the investigation of analogous reactions provides a foundational understanding of the likely transient species involved.

Typically, the synthesis of unsymmetrical biaryls like this compound is accomplished through cross-coupling reactions. The nature of the reaction intermediates is intrinsically linked to the chosen synthetic route, most commonly a variation of the Suzuki, Negishi, or Kumada couplings. These reactions, while robust, proceed through a series of short-lived organometallic intermediates that are often challenging to isolate and characterize directly.

Hypothetical Intermediates in Suzuki-Miyaura Coupling

A plausible and widely utilized route for the synthesis of this compound would be the Suzuki-Miyaura coupling. This reaction would involve the palladium-catalyzed cross-coupling of a boronic acid or ester with an organohalide. In this context, two primary pathways can be envisioned, each involving a distinct set of intermediates:

Pathway A: Coupling of (2-(aminomethyl)phenyl)boronic acid with 4-halotoluene.

Pathway B: Coupling of 4-methylphenylboronic acid with 2-(aminomethyl)bromobenzene.

The catalytic cycle for the Suzuki-Miyaura reaction is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. Each of these elementary steps involves the formation of specific palladium intermediates.

Table 1: Postulated Palladium Intermediates in the Suzuki-Miyaura Synthesis of this compound

| Step | Intermediate Species (General Structure) | Description |

| Oxidative Addition | Aryl-Palladium(II)-Halide Complex | The initial step where the palladium(0) catalyst inserts into the carbon-halide bond of the organohalide, forming a Pd(II) species. |

| Transmetalation | Diaryl-Palladium(II) Complex | The aryl group from the organoboron reagent is transferred to the palladium center, displacing the halide and forming a diarylpalladium(II) intermediate. |

| Reductive Elimination | This compound and Pd(0) | The final step where the two aryl groups are coupled, forming the C-C bond of the biphenyl product and regenerating the active Pd(0) catalyst. |

This table is based on the generally accepted mechanism for Suzuki-Miyaura cross-coupling reactions and represents a hypothetical application to the synthesis of the specified compound. No direct experimental data for these specific intermediates was found.

Challenges in Intermediate Characterization

The direct observation and characterization of these intermediates are often hindered by their high reactivity and short lifetimes. Advanced techniques are typically required to gain insight into their structure and role in the catalytic cycle:

Spectroscopic Methods: Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy can sometimes be used to observe and characterize more stable intermediates.

Computational Chemistry: Density Functional Theory (DFT) calculations are powerful tools for modeling the reaction pathway, calculating the energies of potential intermediates and transition states, and providing theoretical support for a proposed mechanism.

Trapping Experiments: The introduction of a trapping agent that can selectively react with a specific intermediate can provide indirect evidence for its existence.

While these methods have been successfully applied to many cross-coupling reactions, a specific investigation into the reaction intermediates of this compound synthesis is not present in the current scientific literature. Therefore, the detailed research findings and specific data tables that would typically populate this section cannot be provided. Further research would be necessary to isolate, characterize, or computationally model the specific intermediates involved in the synthesis of this compound.

Stereochemical Aspects and Conformational Studies

Axial Chirality and Atropisomerism in Biphenyl (B1667301) Compounds

Biphenyl compounds, the structural class to which 4'-Methyl-biphenyl-2-methanamine belongs, are characterized by two phenyl rings linked by a single (σ) bond. While free rotation around this central bond is possible in unsubstituted biphenyl, the introduction of sufficiently large groups at the ortho positions (the positions adjacent to the linking bond) can severely restrict this rotation due to steric hindrance. youtube.com This restricted rotation gives rise to a unique form of stereoisomerism known as atropisomerism (from the Greek a, meaning "not," and tropos, meaning "turn"). unacademy.compharmaguideline.com

Atropisomerism is a type of axial chirality, where the molecule lacks a traditional chiral center (like an asymmetric carbon atom) but is chiral due to the presence of a chiral axis, which in this case is the aryl-aryl bond. youtube.comwikipedia.org If the substituents on the ortho positions of the biphenyl rings are different, the molecule and its mirror image become non-superimposable, resulting in a pair of enantiomers that are stable and can be isolated. youtube.comunacademy.comslideshare.net For a biphenyl compound to be chiral and resolvable, several conditions must be met:

Restricted Rotation: The energy barrier to rotation around the single bond must be high enough to prevent easy interconversion of the isomers at room temperature. pharmaguideline.com This is typically achieved with bulky ortho substituents. slideshare.net

Lack of Symmetry: The substituted biphenyl must not possess a plane of symmetry that would make it achiral. youtube.com

The phenomenon of atropisomerism was first identified in a tetrasubstituted biphenyl by George Christie and James Kenner in 1922, and the term itself was coined by German scientist Richard Kuhn in 1933. unacademy.com

Conformational Analysis of this compound Derivatives

The specific three-dimensional shape, or conformation, of this compound derivatives is critical to their interactions and reactivity. Conformational analysis of related structures provides insight into the likely preferred arrangements of the target molecule.

Studies on complex derivatives, such as those used in medicinal chemistry, highlight the importance of conformation. For instance, in angiotensin-II receptor antagonists that share the (biphenyl)methyl scaffold, the specific orientation of the substituents is crucial for biological activity. mdpi.com Molecular docking studies of these derivatives show how the biphenyl core and its appended groups orient themselves to bind effectively within the active site of a target enzyme. mdpi.com

In the conformational analysis of a platinum(II) complex involving a chelating ligand with two aminomethyl groups, 1,1'-(methylphosphinylidene)-bis(methanamine), the six-membered chelate ring was found to adopt a slightly distorted chair conformation. researchgate.net This study revealed that the chair conformation with an equatorial methyl group is the most stable, being 9 kJ/mol lower in energy than the alternative chair form with an axial methyl group. researchgate.net This preference for an equatorial position to minimize steric strain is a common principle in conformational analysis and is applicable to the aminomethyl group in this compound derivatives.

The table below summarizes data for various ester derivatives of a complex biphenyl compound, illustrating how changes in the molecular structure can influence physical properties, which are intrinsically linked to their conformational preferences.

Table 1: Physicochemical Properties of Selected 2-(N-((2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl)methyl)pentanamido)-3-methyl Butanoic Acid Derivatives. mdpi.com

| Compound ID | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| AV2 | 4-formyl-2-methoxyphenyl 2(N-((2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4yl)methyl)pentanamido)-3-methyl butanoate | C₃₂H₃₅N₅O₅ | 217.27 | White semisolid | N/A |

| AV4 | 4-aminophenyl 2-(N-((2′-(2H-tetrazol-5yl) -[1,1′-biphenyl]-4yl)methyl) pentanamido)-3methyl butanoate | C₃₀H₃₄N₆O₃ | 526.63 | Black solid | 125 |

| AV5 | 2, 4-dichlorophenyl 2-(N-((2′-(2H-tetrazol-5yl)-[1,1′-biphenyl]-4 yl)methyl) pentanamido)-3methyl butanoate | C₃₀H₃₁Cl₂N₅O₃ | 580.50 | Light yellow liquid | N/A |

| AV6 | 4-formylphenyl2-(N-((2′-(2H-tetrazol-5-yl)-[1, 1′-biphenyl]-4yl) methyl) pentanamido)-3methyl butanoate | C₃₁H₃₃N₅O₄ | 539.62 | White solid | 135 |

Diastereoselective and Enantioselective Synthetic Routes

Controlling the stereochemical outcome of a reaction is a central goal in modern organic synthesis. For molecules like this compound and its derivatives, which contain multiple stereogenic elements (including potential axial chirality and chiral centers), diastereoselective and enantioselective synthetic methods are highly valuable.

Research into the synthesis of structurally related allylic amines has demonstrated powerful strategies for achieving high levels of stereocontrol. nih.gov One notable approach is a diastereodivergent synthesis, where either the syn- or anti-1,2-diamine product can be selectively formed through the choice of a specific chiral ligand in a copper-catalyzed reductive coupling reaction. nih.gov

In this system, the reaction of 2-azatrienes with imines can be directed to produce different diastereomers with high selectivity. nih.gov The use of the bis(phosphine) ligand Ph-BPE favors the formation of the anti-diamine, while the less common t-Bu-BDPP ligand directs the reaction towards the syn-diamine. nih.gov This ligand-controlled divergence allows access to different stereoisomers from the same set of starting materials, a highly efficient strategy that could be adapted for the synthesis of this compound derivatives.

The table below details the results from this diastereodivergent synthesis, showcasing the powerful effect of ligand choice on stereochemical outcomes.

Table 2: Ligand-Controlled Diastereodivergent Synthesis of Diamines via Cu-Catalyzed Reductive Coupling. nih.gov

| Desired Product | Ligand | Yield | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |

| anti -Diamine | Ph-BPE | up to 91% | >20:1 | >99:1 |

| syn -Diamine | t-Bu-BDPP | up to 76% | 1:>20 | 97:3 |

This type of catalytic, enantioselective approach represents the cutting edge of synthetic methodology applicable to the construction of complex chiral molecules like this compound.

Derivatization and Functionalization Strategies for Structural Modification

The primary amine of 4'-Methyl-biphenyl-2-methanamine serves as a versatile handle for a variety of chemical transformations. This allows for the synthesis of a wide range of analogues, including substituted methanamine derivatives, by forming new covalent bonds such as C-N, S-N, and O-C.

Synthesis of Substituted Methanamine Analogues

The amine functionality is readily derivatized to produce a host of analogues with distinct structural features.

The tetrazole ring is a significant functional group in medicinal chemistry, often serving as a bioisosteric replacement for a carboxylic acid group, which can improve metabolic stability and lipophilicity. beilstein-journals.orgnih.gov The synthesis of tetrazole derivatives from an amine is not direct. A common pathway involves the conversion of a nitrile precursor. For instance, a synthetic route could start with 4'-Methyl-biphenyl-2-carbonitrile, which is then converted to a tetrazole ring via a [2+3] cycloaddition reaction with an azide, such as sodium azide. nih.govderpharmachemica.com This biphenyl (B1667301) tetrazole scaffold can then be further modified. For example, subsequent benzylic bromination and condensation with a suitable amine like N-methyl piperazine (B1678402) can yield complex tetrazole derivatives. derpharmachemica.com The synthesis of valsartan, an angiotensin II receptor blocker, utilizes a similar biphenyl tetrazole core, highlighting the importance of this structural motif. mdpi.com

| Starting Material | Reagents | Product | Reference |

| 4'-Methyl-biphenyl-2-carbonitrile | Phosphorous pentachloride, Sodium azide | 5-(4'-Methylbiphenyl-2-yl)-1H-tetrazole | derpharmachemica.com |

Sulfonamides are a crucial class of compounds, and their synthesis from this compound can be achieved through standard procedures. The reaction involves the nucleophilic attack of the primary amine on the sulfur atom of a sulfonyl chloride derivative (e.g., benzenesulfonyl chloride). This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. nih.gov The reaction medium is often an inert solvent like dimethylformamide (DMF). nih.gov This straightforward method allows for the incorporation of a wide variety of aryl or alkyl sulfonyl groups, leading to a diverse library of sulfonamide derivatives. nih.govtsijournals.com

| Reactant 1 | Reactant 2 | Conditions | Product Class | Reference |

| This compound | R-SO₂Cl (e.g., Benzenesulfonyl chloride) | Base (e.g., Pyridine), Inert Solvent | N-((4'-Methyl-[1,1'-biphenyl]-2-yl)methyl)sulfonamides | nih.govnih.gov |

Carbamates can be readily prepared from the primary amine of this compound. A common and efficient method is the reaction with an appropriate chloroformate, such as ethyl chloroformate or benzyl (B1604629) chloroformate, in the presence of a base to scavenge the HCl formed. nih.gov Alternatively, the amine can be treated with a dicarbonate (B1257347), like di-tert-butyl dicarbonate (Boc₂O), to yield the corresponding Boc-protected carbamate (B1207046). organic-chemistry.org These reactions are generally high-yielding and tolerant of various functional groups. Another modern approach avoids toxic reagents like phosgene (B1210022) by utilizing carbon dioxide in a three-component coupling with the amine and an alkyl halide. nih.govorganic-chemistry.org

| Reagent Type | Example Reagent | Product Type | Reference |

| Chloroformate | Ethyl chloroformate (ClCO₂Et) | Ethyl carbamate | nih.gov |

| Dicarbonate | Di-tert-butyl dicarbonate (Boc₂O) | tert-Butyl carbamate (Boc-protected amine) | organic-chemistry.org |

| Carbon Dioxide | CO₂, Alkyl Halide, Base (e.g., Cs₂CO₃) | N-Alkyl carbamate | nih.govorganic-chemistry.org |

The synthesis of carboxamide derivatives from this compound involves the formation of an amide bond, a fundamental transformation in organic chemistry. This is typically achieved by reacting the primary amine with a carboxylic acid or one of its activated forms. nih.gov A highly effective method uses a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to facilitate the reaction between the amine and a carboxylic acid. nih.gov Alternatively, the amine can be directly acylated using a more reactive carboxylic acid derivative, such as an acid chloride or an anhydride, often in the presence of a non-nucleophilic base. nih.gov

| Reagent | Method | Advantage | Reference |

| Carboxylic Acid (R-COOH) | Amide coupling agent (e.g., HATU) | Mild conditions, broad scope | nih.gov |

| Acid Chloride (R-COCl) | Direct acylation with base | High reactivity | nih.gov |

Functionalization of the Biphenyl Core

Beyond derivatization of the methanamine group, the biphenyl scaffold itself offers opportunities for structural modification. The two phenyl rings can be functionalized using various aromatic substitution reactions. The existing substituents—an activating, ortho-para directing methyl group on one ring and a deactivating (due to the electron-withdrawing inductive effect) ortho-para directing aminomethyl group on the other—will influence the regioselectivity of these reactions.

Furthermore, the biphenyl core is often constructed using powerful cross-coupling reactions. The Suzuki coupling, which pairs an aryl boronic acid with an aryl halide in the presence of a palladium catalyst, is a prominent method for synthesizing the 2-cyano-4'-methyl biphenyl precursor. google.com By varying the coupling partners, functional groups can be pre-installed on either ring before the biphenyl bond is formed, offering a strategic and flexible approach to synthesizing complex analogues.

Strategic Incorporation of Electron-Donating and Electron-Withdrawing Groups

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the biphenyl core is a key strategy to modulate the molecule's electronic properties.

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH₃), hydroxyl (-OH), or additional alkyl groups increase the electron density of the aromatic rings. This generally makes the molecule more susceptible to electrophilic aromatic substitution and can influence its interaction with biological targets.

The strategic placement of these groups can fine-tune the molecule's properties. For example, in the development of transient receptor potential vanilloid type 1 (TRPV1) antagonists, modifications to a biphenyl-4-carboxamide scaffold were crucial for optimizing activity and pharmacokinetic properties. nih.gov Similarly, the introduction of a sulfonamide group, a classic EWG, onto various scaffolds is a common strategy for creating inhibitors of enzymes like carbonic anhydrase. nih.gov This demonstrates that a deep understanding of electronic effects is essential for the rational design of new functional molecules based on the this compound framework.

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure of a compound by investigating the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: In a hypothetical ¹H NMR spectrum of 4'-Methyl-biphenyl-2-methanamine, one would expect to observe distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the two biphenyl (B1667301) rings would appear as complex multiplets in the downfield region (typically δ 7.0-8.0 ppm). The methyl group protons on the toluene (B28343) ring would present as a singlet around δ 2.3-2.5 ppm. The methylene (B1212753) (-CH₂-) protons of the methanamine group would likely appear as a singlet, and the amine (-NH₂) protons would also produce a singlet, which could be broad and its chemical shift influenced by solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum would provide information on the number of unique carbon atoms. For this compound, one would anticipate signals for the quaternary carbons of the biphenyl linkage, the various aromatic CH carbons, the methyl carbon, and the methylene carbon of the aminomethyl group. The chemical shifts of these carbons would provide further confirmation of the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive as no experimental data has been found in the performed searches.)

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | 7.0 - 8.0 | m | 8H |

| -CH₂-NH₂ | 3.8 - 4.2 | s | 2H |

| -CH₃ | 2.3 - 2.5 | s | 3H |

| -NH₂ | 1.5 - 3.0 | s (broad) | 2H |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | ||

| Aromatic C-C | 135 - 145 | ||

| Aromatic C-H | 125 - 130 | ||

| -CH₂-NH₂ | 40 - 50 | ||

| -CH₃ | 20 - 25 |

Infrared Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected. These would include N-H stretching vibrations for the primary amine group (typically two bands in the range of 3300-3500 cm⁻¹), C-H stretching for the aromatic and methyl/methylene groups (around 2850-3100 cm⁻¹), C=C stretching for the aromatic rings (around 1450-1600 cm⁻¹), and C-N stretching (around 1000-1200 cm⁻¹).

Table 2: Predicted FT-IR Absorption Bands for this compound (Note: This table is predictive as no experimental data has been found in the performed searches.)

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amine) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-N Stretch | 1000 - 1200 | Medium |

Mass Spectrometry (MS, ESI-MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like amines. In the ESI-MS spectrum of this compound, the molecular ion peak [M+H]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound plus a proton. Fragmentation patterns could provide further structural information, such as the loss of the aminomethyl group.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique could provide detailed information on the bond lengths, bond angles, and conformation of this compound in the solid state, including the dihedral angle between the two phenyl rings. However, no published crystal structure for this specific compound was identified in the conducted searches.

Chromatographic Analysis for Compound Purity and Impurity Profiling

Chromatographic techniques are essential for separating a mixture into its components, thereby allowing for the assessment of purity and the identification of impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying each component in a mixture. A reversed-phase HPLC method would be suitable for analyzing this compound. This would typically involve a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water with a modifier like trifluoroacetic acid). The purity of the compound would be determined by the area percentage of its peak in the chromatogram. While HPLC methods for related biphenyl compounds have been described, a specific method validated for this compound is not available in the literature searched.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Detection

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection provided by mass spectrometry. payeshdarou.irresolvemass.ca This method is exceptionally well-suited for the identification and quantification of trace-level impurities in pharmaceutical manufacturing. nih.govcontractpharma.comeurofins.it For this compound, LC-MS plays a critical role in establishing a comprehensive impurity profile.

The synthesis of this compound typically proceeds through the chemical reduction of its nitrile precursor, 2-cyano-4'-methylbiphenyl (B41195). asianpubs.orgdissertationtopic.netnih.gov The impurities present in the final product can therefore originate from the synthesis of this precursor or from the reduction step itself.

The preparation of 2-cyano-4'-methylbiphenyl often involves a cross-coupling reaction, for instance, between a derivative of p-toluidine (B81030) and a benzonitrile (B105546) derivative. asianpubs.orggoogle.compatsnap.com A common byproduct of such coupling reactions is the formation of homocoupled impurities. asianpubs.org During the subsequent reduction of the nitrile group to a primary amine, various side reactions can occur, leading to the formation of secondary and tertiary amines as impurities. commonorganicchemistry.comwikipedia.org

A hypothetical LC-MS method for the analysis of this compound would be developed to separate the main component from these potential process-related impurities. A reversed-phase HPLC column, such as a C18 column, would likely be employed, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). nih.govresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the separation of compounds with a range of polarities.

The separated compounds would then be introduced into the mass spectrometer. Electrospray ionization (ESI) in positive ion mode is a common and effective ionization technique for amines. nih.gov The mass spectrometer would be operated in full-scan mode to detect all ionizable species and subsequently in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted quantification of specific impurities. payeshdarou.irnih.gov

Table 1: Potential Process-Related Impurities in this compound

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Likely Origin |

| 4,4'-Dimethylbiphenyl |  | C₁₄H₁₄ | 182.26 | Homocoupling of p-tolyl precursor |

| 2,2'-Dicyanobiphenyl |  | C₁₄H₈N₂ | 204.23 | Homocoupling of benzonitrile precursor |

| Bis(4'-methylbiphenyl-2-ylmethyl)amine |  | C₂₈H₂₇N | 377.52 | Secondary amine formation during nitrile reduction |

| 2-Cyano-4'-methylbiphenyl |  | C₁₄H₁₁N | 193.25 | Unreacted starting material |

Note: The structures displayed are representations of the named compounds.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure organic compound. azom.comvelp.comresearchgate.net It provides the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), which can be compared against the theoretical values calculated from the compound's molecular formula. researchgate.netmeasurlabs.comchemaxon.com This comparison serves as a crucial check for the purity and stoichiometric correctness of the synthesized this compound.

The molecular formula for this compound is C₁₄H₁₅N. nih.govnist.gov Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (12.011 g/mol ), hydrogen (1.008 g/mol ), and nitrogen (14.007 g/mol ). The total molecular weight of the compound is approximately 197.27 g/mol . nih.gov

The analysis is typically performed using a CHN analyzer, where a weighed sample of the purified compound is combusted in a high-oxygen environment. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by detectors. researchgate.net The instrument software then calculates the percentage of each element in the original sample.

For a sample of this compound to be considered pure and stoichiometrically correct, the experimentally determined elemental percentages should be in close agreement with the theoretical values, typically within a narrow margin of error (e.g., ±0.4%).

Table 2: Theoretical vs. Experimental Elemental Composition of this compound

| Element | Molecular Formula | Theoretical Composition (%) | Experimental Composition (%) (Hypothetical) |

| Carbon (C) | C₁₄H₁₅N | 85.24 | 85.19 |

| Hydrogen (H) | C₁₄H₁₅N | 7.66 | 7.70 |

| Nitrogen (N) | C₁₄H₁₅N | 7.10 | 7.08 |

Note: The experimental composition values are hypothetical and serve as an example of what would be expected for a pure sample.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the study of molecular systems at the electronic level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the optimized molecular geometry, bond lengths, bond angles, and other electronic properties of molecules. The accuracy of DFT calculations is often compared with experimental data, such as that from X-ray crystallography, to validate the computational model.

In studies of similar aromatic compounds, DFT calculations, particularly using the B3LYP functional with a 6–311G(d,p) basis set, have been shown to effectively reproduce experimentally determined molecular structures. researchgate.netnih.gov This level of theory is commonly used to achieve a balance between computational cost and accuracy for organic molecules. For a molecule like 4'-Methyl-biphenyl-2-methanamine, a DFT optimization would yield the most stable three-dimensional conformation, detailing the dihedral angle between the two phenyl rings and the orientation of the methanamine substituent.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the electronic excited states of molecules. This method is instrumental in predicting ultraviolet-visible (UV-Vis) absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. The results provide information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Molecular Orbital Analysis (HOMO, LUMO) and Energy Gap Determinations

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's electronic properties and chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov

A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov

A small energy gap indicates that the molecule is more polarizable, has higher chemical reactivity, and is considered a "soft" molecule. nih.gov This small gap facilitates intramolecular charge transfer, which can be significant for the molecule's electronic and optical properties. researchgate.net

From the HOMO and LUMO energy values, other quantum chemical descriptors such as chemical hardness, chemical potential, and electronegativity can be calculated to further quantify reactivity. nih.govresearchgate.net

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| (E)-4-methyl-2-{[(4-methylphenyl)imino]methyl}phenol | -5.64 | -1.55 | 4.09 |

| 4-methyl-N-(2-methylphenyl) benzene sulfonamide | -6.125 | -1.157 | 4.968 |

| Temozolomide | -7.15 | -2.58 | 4.57 |

Energetic Studies and Thermodynamic Parameters

Thermodynamic parameters are essential for understanding the stability and behavior of a compound under different conditions. Experimental techniques like adiabatic calorimetry can be used to measure properties such as heat capacity. researchgate.netresearchgate.net From these measurements, standard thermodynamic functions, including entropy, enthalpy, and Gibbs free energy, can be derived for both condensed and ideal gas states. researchgate.net Such data is critical for predicting reaction equilibria and spontaneity.

For related compounds like 2-methylbiphenyl and 4-methylbiphenyl (B165694), extensive thermodynamic data has been determined. These values provide a reference for estimating the properties of this compound.

| Property | 4-Methylbiphenyl | 2-Methylbiphenyl |

|---|---|---|

| Heat Capacity, Cp,m (l) (J·K-1·mol-1) | 255.4 | 250.3 |

| Entropy, Sm°(l) (J·K-1·mol-1) | 286.9 | 293.9 |

| Enthalpy, [Hm°(T) - Hm°(0)] (kJ·mol-1) | 48.01 | 48.16 |

| Gibbs Energy, -[Gm°(T) - Hm°(0)]/T (J·K-1·mol-1) | 125.9 | 132.2 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity. libretexts.org The MEP surface illustrates regions of varying electrostatic potential, which are color-coded to indicate charge distribution. wolfram.comuni-muenchen.de

Red regions correspond to negative electrostatic potential. These areas are electron-rich, indicating sites susceptible to electrophilic attack. uni-muenchen.dethaiscience.info

Blue regions represent positive electrostatic potential. These areas are electron-poor and are favorable sites for nucleophilic attack. uni-muenchen.dethaiscience.info

Green regions indicate neutral or near-zero potential. wolfram.com

For this compound, an MEP map would likely show a region of negative potential (red) around the nitrogen atom of the amine group due to the lone pair of electrons, making it a primary site for interaction with electrophiles or for hydrogen bonding. The aromatic rings would exhibit complex potential distributions influenced by the electron-donating methyl and aminomethyl groups.

Vibrational Frequency Analysis

Vibrational frequency analysis is a theoretical method used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes and their corresponding frequencies, researchers can assign specific absorption bands in experimental spectra to particular molecular motions, such as stretching, bending, and torsional vibrations. researchgate.net DFT calculations are commonly employed for this purpose. The comparison between calculated and experimental vibrational spectra serves as a powerful method for confirming the structure of a synthesized compound. researchgate.net A full vibrational analysis for this compound would identify the characteristic frequencies associated with C-H, N-H, C-N, and C-C bond stretching and bending, as well as the vibrational modes of the biphenyl backbone.

Solvent Effects Modeling (e.g., Onsager, Polarizable Continuum Model)

Theoretical modeling of solvent effects on this compound would involve methods such as the Onsager model or the Polarizable Continuum Model (PCM). These models are designed to approximate the influence of a solvent on the behavior of a solute molecule without explicitly representing every solvent molecule.

The Onsager model treats the solute as a dipole within a spherical cavity surrounded by a continuous dielectric medium representing the solvent. This approach is a foundational method for studying how the solvent's polarity can influence the solute's properties and reactivity.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemistry calculation into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. wikipedia.org This analysis is invaluable for understanding intermolecular interactions by examining the donor-acceptor interactions between the filled orbitals of one molecule and the empty orbitals of another.

For this compound, NBO analysis could elucidate the nature and strength of hydrogen bonding, π-π stacking, and other non-covalent interactions that are crucial for its behavior in condensed phases. The analysis quantifies these interactions through second-order perturbation theory, providing an "interaction energy" for each donor-acceptor pair. For instance, the interaction between a lone pair on the nitrogen atom of the methanamine group and an antibonding orbital of a neighboring molecule could be quantified. wisc.edu While NBO analysis is a powerful tool for studying such interactions, specific NBO studies focused on the intermolecular interactions of this compound have not been detailed in the available search results.

Table 1: Key Concepts in NBO Analysis

| Concept | Description |

| Natural Atomic Orbitals (NAOs) | A set of orthonormal orbitals that describe the electron density around each atom. wikipedia.org |

| Natural Hybrid Orbitals (NHOs) | Directed valence orbitals formed from the NAOs that are optimized for forming bonds. wikipedia.org |

| Natural Bond Orbitals (NBOs) | Localized one-center (lone pairs) and two-center (bonds) orbitals that represent the Lewis structure. wikipedia.orguni-muenchen.de |

| Donor-Acceptor Interactions | Interactions between filled Lewis-type NBOs (donors) and empty non-Lewis-type NBOs (acceptors), which indicate delocalization and intermolecular interactions. wikipedia.org |

| Second-Order Perturbation Energy | A measure of the stabilization energy associated with a donor-acceptor interaction. uni-muenchen.de |

Reaction Pathway Modeling and Transition State Characterization

Modeling the reaction pathways of this compound would involve computational methods to map out the potential energy surface for a given chemical transformation. This process helps in identifying the most likely reaction mechanisms, including the structures of intermediates and transition states.

The characterization of a transition state is a critical aspect of this modeling. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Computational tools can be used to locate these transition states and calculate their energies, which are then used to determine the activation energy of the reaction.

For this compound, reaction pathway modeling could be applied to understand its synthesis, degradation, or metabolic pathways. For example, the methylation of 4-methylbiphenyl is a known reaction to produce related compounds, and modeling could provide insights into the mechanism and selectivity of such reactions. researchgate.netpsu.edu Automated reaction pathway exploration tools can systematically search for possible reaction channels, including concerted and stepwise mechanisms. nih.gov Despite the availability of these powerful computational techniques, specific studies detailing the reaction pathways and transition state characterization for this compound were not found in the search results.

Table 2: Components of Reaction Pathway Modeling

| Component | Description |

| Potential Energy Surface (PES) | A mathematical or graphical representation of the energy of a molecule as a function of its geometry. |